molecular formula C14H19NO5 B2798806 2-(2,2-Dimethylpropanamido)-4,5-dimethoxybenzoic acid CAS No. 679785-24-1

2-(2,2-Dimethylpropanamido)-4,5-dimethoxybenzoic acid

Cat. No.: B2798806
CAS No.: 679785-24-1
M. Wt: 281.308
InChI Key: YJAYHMAKUYQNPU-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanamido)-4,5-dimethoxybenzoic acid is a synthetic organic compound with potential applications in various fields of scientific research. Its structure consists of a benzoic acid core substituted with dimethoxy groups at the 4 and 5 positions and a 2,2-dimethylpropanamido group at the 2 position. This unique arrangement of functional groups imparts specific chemical properties and reactivity to the compound.

Scientific Research Applications

2-(2,2-Dimethylpropanamido)-4,5-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to predict the mechanism of action for this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanamido)-4,5-dimethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4,5-dimethoxybenzoic acid.

    Amidation Reaction: The carboxylic acid group of 4,5-dimethoxybenzoic acid is converted to an amide using 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanamido)-4,5-dimethoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,2-Dimethylpropanamido)methyl]benzoic acid: Similar structure with a methyl group instead of methoxy groups.

    1,3,5-Tris(2,2-dimethylpropanamido)benzene: Contains multiple amido groups on a benzene ring.

Uniqueness

2-(2,2-Dimethylpropanamido)-4,5-dimethoxybenzoic acid is unique due to the presence of both dimethoxy and dimethylpropanamido groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)13(18)15-9-7-11(20-5)10(19-4)6-8(9)12(16)17/h6-7H,1-5H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAYHMAKUYQNPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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